(Z)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxy-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxy-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a complex organic compound that features a combination of furan, quinazolinone, and acrylonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxy-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the chloro and nitro groups: Chlorination and nitration reactions can be used to introduce the chloro and nitro groups onto the phenyl ring.
Formation of the quinazolinone moiety: This can be achieved through condensation reactions involving appropriate amines and carbonyl compounds.
Coupling reactions: The final step involves coupling the furan and quinazolinone intermediates with acrylonitrile under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological assays: Used in assays to study enzyme interactions and inhibition.
Medicine
Drug development: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry
Materials science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxy-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-3-hydroxy-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile: Lacks the nitro group.
(Z)-3-(5-(2-nitrophenyl)furan-2-yl)-3-hydroxy-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile: Lacks the chloro group.
Uniqueness
The presence of both chloro and nitro groups in (Z)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxy-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile makes it unique, potentially offering distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN4O5/c22-15-9-11(26(29)30)5-6-12(15)17-7-8-18(31-17)19(27)14(10-23)20-24-16-4-2-1-3-13(16)21(28)25-20/h1-9,27H,(H,24,25,28)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIGTSBARVWJBX-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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